2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromene ring fused with a pyrimidine ring, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Similar pyridopyrimidine derivatives have been reported to inhibit dihydrofolate reductase (dhfr) with high affinity . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA and RNA synthesis.
Mode of Action
The compound likely interacts with its target, DHFR, by binding to the active site of the enzyme. This binding inhibits the function of DHFR, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition can lead to the cessation of RNA and DNA synthesis, which can cause cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound’s action primarily affects the tetrahydrofolate synthesis pathway. Tetrahydrofolate is a critical co-factor in the synthesis of nucleotides, the building blocks of DNA and RNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the synthesis of nucleotides and, consequently, a halt in DNA and RNA synthesis .
Pharmacokinetics
Similar pyrano[2,3-d]pyrimidine-2,4-dione derivatives were predicted to have good pharmacokinetics properties in a theoretical kinetic study . These properties can impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site.
Result of Action
The primary result of the compound’s action is the inhibition of DNA and RNA synthesis, leading to cell death . This effect can be particularly potent in rapidly dividing cells, such as cancer cells, which rely heavily on the continuous synthesis of nucleotides for their proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions. One common method includes the condensation of 2-hydroxyacetophenone with appropriate aldehydes to form the chromene ring, followed by cyclization with guanidine derivatives to form the pyrimidine ring. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine ring structure and exhibit comparable biological activities.
Chromeno[2,3-d]pyrimidine derivatives: These compounds have a similar chromene-pyrimidine fused ring system and are studied for their therapeutic potential.
Uniqueness
2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its lipophilicity and ability to interact with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-11-7-8-15-12(9-11)10-14-18(23-15)20-17(21-19(14)24)13-5-3-4-6-16(13)22-2/h3-9H,10H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKCUZKSLNMHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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